molecular formula C35H47N9O2 B12370485 Egfr-IN-101

Egfr-IN-101

Cat. No.: B12370485
M. Wt: 625.8 g/mol
InChI Key: RBGCSMIUHIZHAB-SANMLTNESA-N
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Description

Egfr-IN-101 is a 2-phenylamino pyrimidine derivative that functions as an inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the study of non-small cell lung cancer (NSCLC) due to its ability to inhibit various EGFR mutations, including L858R, T790M, and C797S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-101 involves the formation of the 2-phenylamino pyrimidine core through a series of chemical reactions. The initial step typically involves the condensation of a substituted aniline with a pyrimidine derivative under acidic conditions. This is followed by further functionalization to introduce the phenylamino group at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different inhibitory activities against EGFR .

Scientific Research Applications

Egfr-IN-101 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-101 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways responsible for cell proliferation, survival, and angiogenesis. The compound specifically targets the ATP-binding site of the EGFR, effectively competing with ATP and preventing its binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Egfr-IN-101

This compound is unique due to its ability to inhibit a broader range of EGFR mutations, including the challenging L858R, T790M, and C797S mutations. This makes it a valuable compound for overcoming resistance mechanisms that limit the efficacy of other EGFR inhibitors .

Properties

Molecular Formula

C35H47N9O2

Molecular Weight

625.8 g/mol

IUPAC Name

(2S)-2-[[1-[2-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]-3-phenylpyrazol-4-yl]methylamino]propan-1-ol

InChI

InChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1

InChI Key

RBGCSMIUHIZHAB-SANMLTNESA-N

Isomeric SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CN[C@@H](C)CO

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO

Origin of Product

United States

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